2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-21(2)16-20-14-13(25-16)15(18-9-17-14)24-8-12(22)19-10-6-4-5-7-11(10)23-3/h4-7,9H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJOQLESJOJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized by reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).
Substitution: The chlorine atom in the resulting compound is substituted with dimethylamine to form the dimethylamino derivative.
Final Coupling: The final step involves coupling the dimethylamino derivative with N-(2-methoxyphenyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are significant for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been reported to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives, revealing that compounds structurally related to 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against common bacterial strains.
Anticancer Potential
Research focused on the anticancer potential of thiazolo-pyrimidine derivatives demonstrated that they can induce apoptosis in various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.5 to 1.5 µM against leukemia cell lines, indicating strong growth inhibition.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus with low MIC values. |
| Cytotoxicity | Selective toxicity towards cancer cells; IC50 values range from 0.5 to 1.5 µM in leukemia models. |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase and other enzymes involved in disease pathways. |
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves:
Topoisomerase I Inhibition: The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.
Molecular Targets: The primary molecular target is topoisomerase I, but the compound may also interact with other cellular proteins involved in DNA replication and repair.
Pathways Involved: The inhibition of topoisomerase I triggers a cascade of cellular events, including the activation of DNA damage response pathways and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Structure: Shares the acetamide backbone and methoxy-phenyl group but replaces the thiazolo-pyrimidine core with an oxazolidinone ring.
- Use : Fungicide targeting Oomycete pathogens.
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
Pharmacological Analogues
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structure: Features a phenoxy-acetamide group and tetrahydropyrimidinone moiety.
- Relevance: Demonstrates how acetamide side chains and heterocyclic systems (e.g., pyrimidinone) are leveraged in drug design, particularly for protease inhibition. The target compound’s thiazolo-pyrimidine core may offer distinct steric and electronic properties for receptor binding .
Physicochemical Comparisons
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid
- CAS : 102248-98-6
- Molecular Formula : C₁₀H₁₂N₄O₃
- Key Differences: Replaces the thiazolo ring with an oxazolo system and substitutes the sulfanyl group with a methylamino-acetic acid chain. This alters solubility (higher polarity due to carboxylic acid) and bioavailability compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Agrochemical Potential: The thiazolo-pyrimidine scaffold in the target compound shares similarities with ALS inhibitors (e.g., flumetsulam) but may exhibit divergent selectivity due to its sulfanyl and acetamide groups .
- Toxicity Considerations : Structural analogs like oxadixyl have low acute toxicity (LD₅₀ >2000 mg/kg in rats), but the thiazolo-pyrimidine core’s safety profile remains unverified .
Biological Activity
The compound 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a thiazolo-pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure consists of a thiazolo-pyrimidine core linked to a dimethylamino group and a methoxyphenyl acetamide moiety. This unique arrangement is believed to contribute to its biological activity.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of COX Enzymes : Studies have shown that thiazolo-pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. For instance, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Modulation of Chemokine Receptors : The compound has been identified as a modulator of chemokine receptors, which play critical roles in immune responses and inflammation .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties by inhibiting carbonic anhydrase II and protecting neuronal cells from oxidative stress .
Biological Activity Data
The following table summarizes key biological activities and findings related to thiazolo-pyrimidine derivatives:
Case Studies
- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, compounds similar to the target compound were tested in carrageenan-induced paw edema models. The results indicated significant suppression of inflammation comparable to indomethacin .
- Neuroprotective Studies : A series of acetamide-linked compounds were synthesized and evaluated for neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells. Among these, certain derivatives exhibited superior protective effects and lower cytotoxicity compared to established neuroprotective agents .
- Chemokine Receptor Modulation : Research highlighted the role of thiazolo-pyrimidine compounds in modulating chemokine receptor activity, suggesting their potential use in treating conditions exacerbated by excessive chemokine production, such as asthma and chronic obstructive pulmonary disease (COPD) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance nucleophilic substitution reactions involving the thiazolopyrimidine core .
- Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency for sulfanyl and acetamide moieties .
- Temperature control : Maintain 60–80°C during cyclization steps to minimize side-product formation .
- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for real-time reaction tracking .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the thiazolopyrimidine ring and acetamide substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, critical for distinguishing structural isomers .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the dimethylamino and methoxyphenyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Systematic substitution : Replace the 2-methoxyphenyl group with halogenated or electron-withdrawing analogs to assess impact on target binding .
- In vitro assays : Use kinase inhibition assays (e.g., EGFR or PI3K) to correlate thiazolopyrimidine modifications with IC50 values .
- Computational modeling : Molecular docking (AutoDock or Schrödinger) predicts interactions with ATP-binding pockets in cancer-related proteins .
- Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC50, nM) | Target Protein |
|---|---|---|---|
| Thiazolo N-methyl | -CH3 | 120 ± 5 | EGFR |
| Methoxyphenyl | -NO2 | 45 ± 3 | PI3K |
Q. What experimental strategies address contradictory bioactivity data across studies involving this compound?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Purity validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) via gas chromatography to exclude solvent-mediated artifacts .
- Orthogonal validation : Confirm activity with both fluorescence polarization (binding assays) and Western blotting (downstream signaling) .
Q. How can researchers investigate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Degradation studies : Expose the compound to UV light or microbial consortia (e.g., soil samples) to monitor breakdown products via LC-MS .
- Bioaccumulation assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Toxicity profiling : Use zebrafish embryos to assess developmental toxicity (LC50) and genotoxicity (Comet assay) .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for interactions with kinases or GPCRs .
- Cryo-EM : Resolve high-resolution structures of the compound bound to its target protein to identify critical hydrogen bonds or hydrophobic contacts .
- Metabolomic profiling : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS-based untargeted metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
